1-tert-Butoxy-2-methyl-3-buten-2-ol
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Overview
Description
1-tert-Butoxy-2-methyl-3-buten-2-ol is an organic compound with the molecular formula C9H18O2. It is a tertiary alcohol with a tert-butoxy group attached to a butenol structure. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
1-tert-Butoxy-2-methyl-3-buten-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutylene with tert-butyl hydroperoxide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity . Industrial production methods often involve continuous flow processes to ensure efficient and scalable production .
Chemical Reactions Analysis
1-tert-Butoxy-2-methyl-3-buten-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-tert-Butoxy-2-methyl-3-buten-2-ol has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and coatings
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-2-methyl-3-buten-2-ol involves its interaction with specific molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The tert-butoxy group can influence the reactivity and selectivity of the compound in different chemical environments .
Comparison with Similar Compounds
1-tert-Butoxy-2-methyl-3-buten-2-ol can be compared with similar compounds such as:
3-Methyl-3-buten-1-ol: This compound has a similar butenol structure but lacks the tert-butoxy group, resulting in different reactivity and applications.
2-Methyl-3-buten-2-ol: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its tert-butoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
3605-81-0 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxy]but-3-en-2-ol |
InChI |
InChI=1S/C9H18O2/c1-6-9(5,10)7-11-8(2,3)4/h6,10H,1,7H2,2-5H3 |
InChI Key |
WRAUWFNNRPSRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C)(C=C)O |
Origin of Product |
United States |
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